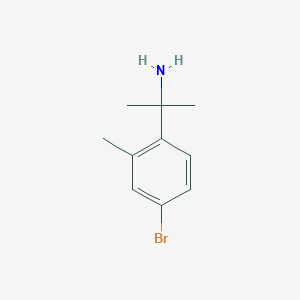

2-(4-Bromo-2-methylphenyl)propan-2-amine

Description

BenchChem offers high-quality 2-(4-Bromo-2-methylphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-methylphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

2-(4-bromo-2-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C10H14BrN/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6H,12H2,1-3H3 |

InChI Key |

KBUSIBHEBGMDPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Brominated Propanamines: Pharmacophore Architecture and Biological Efficacy

Executive Summary

Brominated propanamines represent a specialized class of pharmacophores where a three-carbon alkylamine backbone serves as a scaffold for brominated aromatic systems.[1][2] This architecture is pivotal in medicinal chemistry, bridging the gap between antihistamines (e.g., brompheniramine) and psychotropic agents (e.g., zimelidine). The presence of the bromine atom is not merely a lipophilic booster; it frequently acts as a "sigma-hole" donor for halogen bonding, enhancing receptor affinity and selectivity profiles against G-protein coupled receptors (GPCRs) and monoamine transporters.[1] This guide dissects the structure-activity relationships (SAR), therapeutic mechanisms, and synthetic protocols defining this chemical class.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core utility of the brominated propanamine motif lies in its ability to span the "critical distance" (typically 5–6 Å) between an aromatic binding pocket and an anionic aspartate residue within a receptor's transmembrane domain.

The "Bromine Advantage" in SAR

While chlorine and fluorine are common bioisosteres, bromine offers unique physicochemical properties in the propanamine series:

-

Lipophilicity (logP): Bromine significantly increases the partition coefficient compared to chlorine, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-active derivatives like SSRIs.[1][2]

-

Halogen Bonding: Unlike fluorine, bromine exhibits a distinct region of positive electrostatic potential (the sigma-hole) on its head. This allows for directional non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the receptor pocket, often resulting in a 10-fold increase in potency over non-halogenated analogs.

Structural Classes

| Class | Representative Molecule | Structural Feature | Primary Target |

| Flexible Propanamines | Brompheniramine | Chiral carbon at C3; free rotation | H1 Histamine Receptor |

| Rigid Allylamines | Zimelidine | Olefinic double bond locks conformation | Serotonin Transporter (SERT) |

| Marine Alkaloids | Aplysamine-2 | Bromotyrosine linked to propanamine | Antimicrobial / Cytotoxic |

Part 2: Therapeutic Mechanisms[3][4]

H1 Receptor Antagonism (Brompheniramine)

Brompheniramine acts as an inverse agonist at the H1 receptor. The propanamine backbone positions the protonated tertiary amine to form an ionic bond with Asp107 in Transmembrane Domain 3 (TM3). Simultaneously, the p-bromophenyl group occupies a hydrophobic pocket, where the bromine atom stabilizes the inactive conformation of the receptor.

Serotonin Reuptake Inhibition (Zimelidine)

Zimelidine, a structural rigidification of the propanamine scaffold, was the first SSRI. The Z-configuration is essential; it orients the bromophenyl ring to overlap with the serotonin binding site on SERT. The bromine atom is critical for selectivity, reducing affinity for the norepinephrine transporter (NET) compared to its non-brominated counterparts.

Visualization of Signaling & SAR

The following diagram illustrates the SAR logic and the divergence between H1 and SERT activity based on conformational flexibility.

Caption: Divergent biological activities of the brominated propanamine scaffold based on conformational rigidity.

Part 3: Experimental Protocols

Synthesis of Brompheniramine (Racemic)

This protocol describes the classic alkylation of a pyridine anion, a fundamental reaction for generating the propanamine backbone.

Reagents:

-

Sodium Amide (NaNH₂, 50% suspension in toluene)

-

2-Dimethylaminoethyl chloride (Free base, freshly prepared)[1][2]

-

Toluene (Anhydrous)[2]

Workflow:

-

Anion Formation: In a 3-neck flask under nitrogen, dissolve 2-(4-bromobenzyl)pyridine (0.1 mol) in anhydrous toluene (150 mL). Add Sodium Amide (0.12 mol) slowly. Heat to reflux for 2 hours. The solution will turn dark red, indicating the formation of the benzylic carbanion.

-

Alkylation: Cool the mixture to 40°C. Add 2-dimethylaminoethyl chloride (0.12 mol) dropwise over 30 minutes. The red color will fade.

-

Completion: Reflux for an additional 3 hours to ensure complete alkylation.

-

Workup: Cool to room temperature. Quench carefully with water (50 mL). Separate the organic layer and extract the aqueous layer with toluene. Combine organic phases, dry over MgSO₄, and concentrate under vacuum.

-

Purification: The oily residue is purified via high-vacuum distillation (bp 150–155°C at 0.5 mmHg) or converted to the maleate salt by treating with maleic acid in isopropanol.[1]

H1 Receptor Binding Assay (Validation)

To verify biological activity, a radioligand binding assay is standard.

-

Tissue Source: CHO cells stably expressing human H1 receptor.[1]

-

Radioligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).[1][2]

-

Protocol:

-

Incubate membrane preparations (50 µg protein) with [³H]-Pyrilamine (2 nM) and increasing concentrations of the synthesized Brompheniramine (10⁻¹⁰ to 10⁻⁵ M).

-

Incubate for 60 min at 25°C in phosphate buffer (pH 7.4).

-

Terminate reaction by rapid filtration through GF/B filters.[1]

-

Measure radioactivity via liquid scintillation counting.[1]

-

Data Analysis: Calculate IC₅₀ and K_i using the Cheng-Prusoff equation. A valid synthesis should yield a K_i of approximately 1–5 nM.

-

Part 4: Toxicology & Metabolism

The metabolic fate of brominated propanamines is heavily influenced by the bromine atom.

-

N-Dealkylation: The primary metabolic route (CYP450 mediated) removes the methyl groups from the amine tail.

-

Lack of Dehalogenation: Unlike iodinated compounds, the C-Br bond on the phenyl ring is metabolically stable and resistant to oxidative dehalogenation in vivo. This prevents the release of bromide ions, reducing the risk of bromism (chronic bromide toxicity) at therapeutic doses.

Part 5: References

-

Mechanism of Action & Pharmacology of Brompheniramine. Dr.Oracle. (2025). Retrieved from [Link]

-

Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. PubMed. (1999).[4] Retrieved from [Link]

-

Zimelidine: The first SSRI and its structural characteristics. Wikipedia. (2025). Retrieved from [Link]

-

The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. (2019). Retrieved from [Link]

-

Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. D-NB. (2022).[1][2] Retrieved from [Link]

Sources

- 1. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of the novel compound, 2-(4-Bromo-2-methylphenyl)propan-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causal logic behind experimental choices. It integrates foundational principles with advanced analytical strategies, ensuring a self-validating and robust structural assignment. The guide details protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. Where applicable, the potential for single-crystal X-ray crystallography as an ultimate confirmation is also discussed.

Introduction: The Imperative for Unambiguous Structure Verification

The process of bringing a new chemical entity from discovery to application is underpinned by the certainty of its molecular structure. Structure elucidation is the systematic process of determining the precise arrangement of atoms within a molecule.[1] This is not merely an academic exercise; it is a critical step for understanding a compound's potential therapeutic effects, its mechanism of action, and for securing intellectual property.[2] For a novel compound like 2-(4-Bromo-2-methylphenyl)propan-2-amine, a substituted phenethylamine, even minor ambiguities in its structure could lead to significant misinterpretations of its biological activity and safety profile.

This guide, therefore, presents a holistic and logical workflow for the structural characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine, emphasizing the synergy between different analytical techniques to build an unassailable structural proof.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The initial phase of structure elucidation focuses on establishing the molecular formula and identifying the principal functional groups. This is efficiently achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is the first-line technique for determining the molecular weight and, by extension, the molecular formula of a new compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this amine, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The instrument is set to acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion peak, providing a key diagnostic signature.[3]

Data Presentation: Predicted Mass Spectrometry Data

| Feature | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₁₄BrN | Based on the proposed structure. |

| Nominal Mass | 227/229 g/mol | Reflecting the two major isotopes of bromine. |

| Exact Mass of [M+H]⁺ | 228.0382 / 230.0362 | For C₁₀H₁₅⁷⁹BrN⁺ and C₁₀H₁₅⁸¹BrN⁺. |

| Isotopic Pattern | Two peaks of nearly equal intensity separated by 2 m/z units. | Characteristic signature of a monobrominated compound.[3] |

A key fragmentation pathway in electron ionization (EI) mass spectrometry for related phenethylamines involves the loss of a methyl group to form a stable benzylic cation. For 2-(4-Bromo-2-methylphenyl)propan-2-amine, a significant fragment would be expected from the cleavage of a methyl group from the isopropylamine moiety.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy provides rapid and definitive evidence for the presence of key functional groups by measuring the absorption of infrared radiation by molecular vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4]

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is characteristic of a primary amine.[5][6] |

| ~3050 | C-H Aromatic Stretch | Aryl C-H | Confirms the presence of the phenyl ring. |

| 2970-2850 | C-H Aliphatic Stretch | Methyl/Isopropyl C-H | Indicates the presence of the alkyl portions of the molecule. |

| 1600-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further confirms the primary amine functionality.[5] |

| ~1475 | C=C Aromatic Stretch | Phenyl Ring | Provides evidence for the aromatic core. |

| 1335-1250 | C-N Stretch | Aromatic Amine | The position of this band supports an amine attached to an aromatic system.[5] |

| ~820 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Benzene | The pattern of out-of-plane bends can suggest the substitution pattern on the aromatic ring. |

| ~600 | C-Br Stretch | Aryl Bromide | Confirms the presence of the carbon-bromine bond. |

Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular connectivity.

One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

Data Presentation: Predicted ¹H and ¹³C NMR Data

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Integration | Predicted ¹³C Shift (ppm) |

| 1 | - | - | - | ~145 |

| 2 | - | - | - | ~120 |

| 3 | ~7.3 | d | 1H | ~132 |

| 4 | - | - | - | ~121 |

| 5 | ~7.0 | dd | 1H | ~129 |

| 6 | ~7.2 | d | 1H | ~131 |

| 7 | ~2.3 | s | 3H | ~20 |

| 8 | - | - | - | ~55 |

| 9 | ~1.5 | s | 6H | ~30 |

| 10 | ~1.7 (broad) | s | 2H | - |

Atom labels refer to the structure diagram below.

Figure 1: Chemical Structure with Atom Numbering

Figure 1: Chemical Structure with Atom Numbering

Two-Dimensional NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8] For this molecule, COSY is expected to show correlations between the aromatic protons on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[9][10] This allows for the definitive assignment of proton signals to their corresponding carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[9][10] This is a powerful tool for piecing together the molecular fragments. For instance, the protons of the methyl group (7) should show an HMBC correlation to the aromatic carbons C1, C2, and C6. The protons of the isopropyl methyl groups (9) should correlate with the quaternary carbon (8) and the amine-bearing carbon.

Experimental Workflow: 2D NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

Key HMBC Correlations for Structural Confirmation

Sources

- 1. fiveable.me [fiveable.me]

- 2. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to the Derivatives and Analogs of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of 2-(4-Bromo-2-methylphenyl)propan-2-amine and its analogs. This core scaffold, a substituted α,α-dimethylphenethylamine, presents a versatile platform for chemical exploration in drug discovery and materials science. We will delve into the strategic synthesis of the core molecule, explore key derivatization pathways including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions, and discuss the anticipated structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The 2-(4-Bromo-2-methylphenyl)propan-2-amine Scaffold

The 2-(4-Bromo-2-methylphenyl)propan-2-amine core structure belongs to the class of phenethylamines, a privileged scaffold in medicinal chemistry known for its diverse biological activities, particularly targeting the central nervous system. The defining features of this specific molecule are:

-

α,α-Dimethyl Substitution: The gem-dimethyl group on the carbon alpha to the amine provides steric hindrance, which can significantly influence its metabolic stability by preventing enzymatic degradation, potentially leading to a longer duration of action compared to its unsubstituted counterparts.

-

Phenyl Ring Substitution: The presence of a bromine atom at the para-position and a methyl group at the ortho-position offers distinct advantages. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The ortho-methyl group can influence the conformation of the molecule and its interaction with biological targets.

This unique combination of features makes 2-(4-Bromo-2-methylphenyl)propan-2-amine an attractive starting point for the development of novel chemical entities with tailored properties.

Synthesis of the Core Molecule: A Strategic Approach

A robust and efficient synthesis of the core molecule is paramount for any subsequent derivatization campaign. A logical and field-proven approach involves a three-step sequence commencing with a Grignard reaction, followed by a Ritter reaction and subsequent amide hydrolysis.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-Bromo-2-methylphenyl)propan-2-amine.

Step 1: Grignard Reaction for Tertiary Alcohol Formation

The initial step involves the formation of a tertiary alcohol, 2-(4-Bromo-2-methylphenyl)-2-propanol, via the reaction of a Grignard reagent with acetone. The Grignard reagent is prepared from a suitable starting material like 1-bromo-4-iodo-2-methylbenzene, where the more reactive iodine will preferentially form the organomagnesium species.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-iodo-2-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred, and gentle heating may be required to initiate the reaction, which is exothermic. Stir until the magnesium is consumed.

-

Reaction with Acetone: Cool the Grignard reagent in an ice bath. Add a solution of acetone (1.1 eq.) in anhydrous THF dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-Bromo-2-methylphenyl)-2-propanol. Purification can be achieved by column chromatography on silica gel.

Step 2: Ritter Reaction for Amide Synthesis

The Ritter reaction is a powerful method for converting tertiary alcohols into N-tert-alkyl amides using a nitrile in the presence of a strong acid.[1][2][3][4][5][6][7][8] This reaction proceeds via the formation of a stable tertiary carbocation.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-(4-Bromo-2-methylphenyl)-2-propanol (1.0 eq.) in acetonitrile (excess, serves as both reactant and solvent).

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the temperature below 20 °C.

-

Reaction and Work-up: After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture slowly onto crushed ice with stirring. Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain crude N-(2-(4-Bromo-2-methylphenyl)propan-2-yl)acetamide.

Step 3: Hydrolysis to the Primary Amine

The final step is the hydrolysis of the acetamide to the desired primary amine under acidic conditions.

Experimental Protocol:

-

Hydrolysis: Reflux the crude N-(2-(4-Bromo-2-methylphenyl)propan-2-yl)acetamide (1.0 eq.) in an excess of aqueous hydrochloric acid (e.g., 6M HCl) for several hours.

-

Work-up: Cool the solution and wash with diethyl ether to remove any unreacted starting material. Make the aqueous layer basic with a concentrated sodium hydroxide solution.

-

Extraction and Purification: Extract the liberated amine with diethyl ether (3 x 50 mL). Combine the ethereal extracts, dry over anhydrous potassium carbonate, and evaporate the solvent to yield 2-(4-Bromo-2-methylphenyl)propan-2-amine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Derivatization Strategies

The core molecule offers multiple points for diversification, primarily at the amine nitrogen and the aromatic bromine position.

N-Alkylation and N-Acylation

Modification of the primary amine is a fundamental strategy to modulate the pharmacological properties of phenethylamines.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods, such as reductive amination or direct alkylation with alkyl halides. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides.[9][10][11] This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Experimental Protocol (General for N-Acylation):

-

Dissolve 2-(4-Bromo-2-methylphenyl)propan-2-amine (1.0 eq.) and triethylamine (1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF.

-

Cool the solution in an ice bath and add the desired acyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[4][5][12][13][14][15][16][17][18][19][20]

3.2.1. Suzuki-Miyaura Coupling: Phenyl Ring Modification

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5][13][14][18][19][20] This reaction is highly versatile and tolerates a wide range of functional groups.

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol (General for Suzuki Coupling):

-

In an oven-dried flask, combine 2-(4-Bromo-2-methylphenyl)propan-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

3.2.2. Buchwald-Hartwig Amination: Introducing Nitrogen-based Substituents

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][15][16][17] This allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the phenyl ring.

Experimental Protocol (General for Buchwald-Hartwig Amination):

-

In a glovebox or under an inert atmosphere, combine 2-(4-Bromo-2-methylphenyl)propan-2-amine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Considerations

While specific biological data for derivatives of 2-(4-Bromo-2-methylphenyl)propan-2-amine are not extensively reported in the public domain, we can extrapolate potential SAR trends based on the broader class of phenethylamines and amphetamines.

Table 1: Predicted Impact of Structural Modifications on Biological Activity

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |

| Amine (N-position) | N-methylation | May increase CNS stimulant activity. | Similar to the relationship between amphetamine and methamphetamine. |

| N-acetylation | Likely to decrease or abolish CNS activity. | Amides are generally less basic and have different pharmacokinetic profiles. | |

| N-alkylation (larger groups) | May shift activity towards other receptor systems or decrease potency. | Steric bulk can hinder binding to primary targets. | |

| Phenyl Ring (4-position) | Replacement of Br with H | Removal of the synthetic handle; may serve as a baseline for activity. | |

| Replacement of Br with other halogens (F, Cl) | May modulate lipophilicity and electronic properties, affecting potency and metabolism. | Halogenated compounds often exhibit altered pharmacological profiles. | |

| Replacement of Br with alkyl/aryl groups (via Suzuki) | Can explore hydrophobic pockets in target binding sites and introduce new van der Waals interactions. | ||

| Replacement of Br with amino/substituted amino groups (via Buchwald-Hartwig) | Introduces hydrogen bond donors/acceptors, potentially altering target selectivity and potency. |

Characterization of Derivatives and Analogs

The structural elucidation and purity assessment of synthesized compounds are critical for reliable biological evaluation. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine or the C=O stretch of an amide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

The 2-(4-Bromo-2-methylphenyl)propan-2-amine scaffold represents a promising starting point for the development of novel chemical entities. Its synthesis is achievable through a reliable multi-step sequence, and its structure offers multiple avenues for derivatization. The strategic application of N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions can generate a diverse library of analogs with potentially tunable physicochemical and pharmacological properties. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the chemical space around this versatile core structure. Further investigation into the biological activities of these novel derivatives is warranted and could lead to the discovery of new therapeutic agents or functional materials.

References

- Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948, 70 (12), 4045–4048.

-

Wikipedia. Ritter reaction. [Link]

-

Organic Syntheses Procedure. n-bromoacetamide. [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

-

Wikipedia. Methamphetamine. [Link]

-

Der Pharma Chemica. N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

FULIR. Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. [Link]

-

Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

-

PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Web Pages. 6. Grignard Reaction. [Link]

-

PubMed. N-Alkylation of phenethylamine and tryptamine. [Link]

-

YouTube. ACYLATION of ALCOHOLS / AMINES. [Link]

-

Chemtube3d. Grignard Reaction. [Link]

-

Semantic Scholar. A study of the alkylation and acylation of N-acylthiazolidinethione. [Link]

-

PubMed. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. [Link]

-

ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions... [Link]

-

ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. [Link]

-

PubMed. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. [Link]

-

PubMed. Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. [Link]

- Google Patents. A PROCESS FOR THE PREPARATION OF R-(-)-N, ALPHA-DIMETHYLPHENETHYLAMINE (LEVMETAMFETAMINE) OR S-(+) -

- Google Patents. A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+) -

-

YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

-

Reddit. Acylation of N-Aryl systems using acyl chlorides. [Link]

-

NIH. 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. [Link]

- Google Patents. Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

Sources

- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 2. US7081532B2 - N-phenyl-2-pyrimidine-amine derivatives - Google Patents [patents.google.com]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 585-32-0|2-Phenylpropan-2-amine|BLD Pharm [bldpharm.com]

- 7. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(3-methylphenyl)propan-2-amine [myskinrecipes.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. 2-(4-Methylphenyl)propan-2-amine | CAS 6526-79-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Methylphenyl)propan-2-amine | C10H15N | CID 584050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Mephedrone - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for the synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Technical Application Note: Scalable Synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-amine (also known as 4-bromo-2-methyl-cumylamine). This molecule is a critical pharmacophore in medicinal chemistry, serving as a sterically hindered primary amine scaffold for kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and SGLT2 inhibitors.

The synthesis addresses the primary challenge of this motif: introducing a primary amine at a quaternary benzylic carbon adjacent to an ortho-methyl substituent. Standard nucleophilic substitutions (

Retrosynthetic Analysis & Pathway

The synthetic strategy disconnects the target amine back to the commercially available Methyl 4-bromo-2-methylbenzoate .

-

Step 1 (Nucleophilic Addition): Double addition of methylmagnesium bromide to the ester yields the tertiary alcohol.

-

Step 2 (Ritter Reaction): Acid-catalyzed dehydration generates a stable tertiary benzylic carbocation, which is trapped by acetonitrile to form the acetamide.

-

Step 3 (Hydrolysis): Cleavage of the sterically hindered amide yields the target amine.

Figure 1: Retrosynthetic logic flow from target amine to starting ester.

Experimental Protocols

Phase 1: Synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-ol

Objective: Formation of the tertiary alcohol via double Grignard addition.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 4-bromo-2-methylbenzoate | 1.0 | Starting Material |

| Methylmagnesium bromide (3.0 M in Et₂O) | 2.5 | Nucleophile |

| Tetrahydrofuran (THF), Anhydrous | - | Solvent |

| Ammonium Chloride (sat. aq.) | - | Quench |

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Dissolve Methyl 4-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer MeMgBr (36.5 mL, 109 mmol) to the addition funnel. Add dropwise to the ester solution over 45 minutes. Critical: Maintain internal temperature <10°C to prevent Wurtz coupling side reactions.

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the ester.

-

Quench: Cool back to 0°C. Carefully quench with saturated

(50 mL). Caution: Exothermic gas evolution. -

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude tertiary alcohol is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Checkpoint: Product should appear as a viscous, colorless to pale yellow oil.

-

¹H NMR (Expected, CDCl₃):

7.3-7.4 (m, 3H), 1.62 (s, 6H, gem-dimethyl), 2.35 (s, 3H, Ar-Me).

Phase 2: The Ritter Reaction (Amide Formation)

Objective: Conversion of the tertiary alcohol to the acetamide via a carbocation intermediate.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Tertiary Alcohol (from Phase 1) | 1.0 | Substrate |

| Acetonitrile (MeCN) | Solvent | Reactant/Solvent |

| Sulfuric Acid (Conc.

Protocol:

-

Setup: Place the tertiary alcohol (10.0 g, ~43 mmol) in a round-bottom flask. Add Acetonitrile (40 mL).

-

Acid Addition: Cool the mixture to 0°C. Add concentrated

(4.6 mL) dropwise via syringe.-

Mechanistic Insight: The acid protonates the alcohol, leading to water loss and formation of a tertiary benzylic carbocation. The ortho-methyl group stabilizes this cation inductively but also provides steric bulk that discourages side-reactions like dimerization.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. The solution will likely darken.

-

Quench: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The acetamide product typically precipitates as a solid.

-

Isolation: Filter the precipitate. If no solid forms, extract with DCM, wash with

to neutralize acid, and concentrate. Recrystallize from Ethanol/Water if necessary.

Intermediate Structure: N-(2-(4-bromo-2-methylphenyl)propan-2-yl)acetamide.

Phase 3: Hydrolysis to Target Amine

Objective: Cleavage of the sterically hindered amide.

Challenge: Tertiary alkyl amides are exceptionally stable against hydrolysis due to steric protection of the carbonyl carbon. Standard reflux conditions often fail.

Protocol (High-Intensity Acid Hydrolysis):

-

Mixture: Suspend the acetamide (8.0 g) in a mixture of Ethanol (40 mL) and Concentrated HCl (40 mL).

-

Reflux: Heat to vigorous reflux (approx. 90-100°C) for 24–48 hours. Monitor by LC-MS for conversion of the amide (M+H ~270) to the amine (M+H ~228).

-

Alternative: If conversion is slow, use Ethylene Glycol/KOH at 150°C (Method B), though this may cause debromination if temperature is uncontrolled. The Acidic route is safer for the aryl bromide.

-

-

Workup:

-

Cool to RT. Concentrate to remove Ethanol.

-

Dilute with water. The solution contains the Amine-HCl salt.

-

Wash with Ether (to remove unreacted amide).

-

Basify the aqueous layer to pH >12 using 50% NaOH (keep cool).

-

Extract the free amine with DCM (3 x 50 mL).

-

-

Salt Formation (Optional but Recommended): Dissolve the free amine oil in minimal dry Ether and add 2M HCl in Ether. Filter the resulting white solid.

Mechanistic Visualization

The success of the Ritter reaction depends on the stability of the carbocation intermediate.[1] The diagram below illustrates the electronic flow.

Figure 2: Mechanism of the Ritter Reaction highlighting the carbocation intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in Grignard reagents. | Flame-dry glassware; use fresh anhydrous THF; increase MeMgBr to 3.0 equiv. |

| Alkene Formation | Elimination during Ritter reaction (Step 2). | The carbocation eliminated a proton instead of trapping MeCN. Cool to 0°C or -10°C during |

| Incomplete Hydrolysis | Steric hindrance of the tert-butyl-like group. | Increase reaction time to 72h or switch solvent to n-Propanol/HCl to increase reflux temperature. |

| Debromination | Palladium contamination or excessive reduction. | Ensure no Pd residues if using catalytic routes. Avoid |

References

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitiles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic addition to C=O).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.

Sources

Application Note: Antimicrobial Screening of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Abstract & Compound Profile

This application note details the standardized workflow for evaluating the antimicrobial potential of 2-(4-Bromo-2-methylphenyl)propan-2-amine . Structurally, this compound is a lipophilic phenethylamine derivative characterized by a gem-dimethyl group at the

Based on Structure-Activity Relationship (SAR) data for cationic amphiphiles, this molecule is predicted to exhibit antimicrobial activity primarily through membrane disruption . Its cationic amine headgroup targets negatively charged bacterial envelopes, while the lipophilic brominated tail facilitates membrane insertion. This guide provides protocols for solubility optimization, Minimum Inhibitory Concentration (MIC) determination, and Mechanism of Action (MoA) validation.

Compound Properties & Handling

| Property | Detail | Experimental Implication |

| IUPAC Name | 2-(4-Bromo-2-methylphenyl)propan-2-amine | Target Molecule |

| Chemical Class | Cationic at physiological pH (pKa ~9-10) | |

| Solubility (Free Base) | Low in water; High in DMSO/Ethanol | Critical: Must be dissolved in DMSO or converted to HCl salt for aqueous assays. |

| Storage | -20°C, Desiccated | Hygroscopic as a salt; oxidation prone as free base. |

| Safety | Irritant; Potential CNS activity | Handle in fume hood; use appropriate PPE. |

Experimental Workflow Overview

The screening process follows a logic-gated pipeline designed to eliminate false positives (e.g., precipitation effects) and validate specific antimicrobial activity.

Figure 1: Logic-gated screening workflow. Progression requires passing solubility and potency thresholds.

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, homogeneous stock solution to ensure reproducible dosing.

Rationale: The free base form of 2-(4-Bromo-2-methylphenyl)propan-2-amine is likely hydrophobic. Direct addition to media will cause microprecipitation, leading to false-negative results (compound unavailable) or false-positive results (aggregates lysing bacteria physically).

Procedure

-

Weighing: Accurately weigh 10 mg of the compound.

-

Solvent Selection: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10,000 µg/mL (10 mg/mL) .

-

Note: Do not use water or ethanol for the master stock to avoid hydrolysis or evaporation issues.

-

-

Sterilization: Do not filter sterilize the DMSO stock (some compounds bind to filters). DMSO is self-sterilizing at this concentration.

-

Working Solution: Dilute the stock 1:10 in sterile Mueller-Hinton Broth (MHB) immediately before use to check for precipitation. If cloudy, sonicate or warm to 37°C.

Protocol 2: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.

Standard: CLSI M07 / ISO 20776-1 [1, 2].[1][2]

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strains:

-

S. aureus ATCC 29213 (Gram-positive control).

-

E. coli ATCC 25922 (Gram-negative control).[3]

-

P. aeruginosa ATCC 27853 (Efflux pump active control).

-

-

Indicator: Resazurin (0.015%) (Optional but recommended for clear endpoints).

Step-by-Step Methodology

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into columns 2–12 of a 96-well plate.

-

Dispense 100 µL of the 256 µg/mL working solution into column 1.

-

Perform serial 2-fold dilutions from column 1 to column 10 (transfer 50 µL). Discard 50 µL from column 10.

-

Result: Concentration range 128 µg/mL to 0.25 µg/mL.

-

Controls: Column 11 (Growth Control: Media + Bacteria + Solvent), Column 12 (Sterility Control: Media only).

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

-

Dilute this suspension 1:100 in CAMHB.

-

Add 50 µL of this diluted inoculum to wells 1–11.

-

Final Inoculum: ~5 x 10^5 CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity.

-

Resazurin (Optional): Add 30 µL of 0.015% Resazurin. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.[4]

-

Data Interpretation Table

| MIC Value (µg/mL) | Classification | Action Item |

| < 4 | Potent Hit | Proceed to mammalian toxicity & resistance profiling immediately. |

| 4 – 32 | Moderate Activity | Proceed to hit-to-lead optimization (SAR study). |

| > 64 | Inactive | Check solubility; if soluble, compound is likely inactive. |

Protocol 3: Mechanism of Action (Membrane Permeabilization)

Objective: Confirm if the compound acts as a cationic detergent/membrane disruptor.

Rationale: Phenethylamine derivatives with lipophilic tails often kill bacteria by destabilizing the cytoplasmic membrane. We measure this using Propidium Iodide (PI) , a DNA stain that cannot enter intact cells [3].

Figure 2: Proposed Mechanism of Action for cationic amphiphilic phenethylamines.

Procedure

-

Cell Prep: Harvest S. aureus or E. coli in mid-log phase. Wash twice with PBS. Resuspend to OD600 = 0.5.

-

Dye Addition: Add Propidium Iodide (PI) to a final concentration of 10 µM.

-

Treatment:

-

Add Test Compound at 2x and 4x MIC.

-

Positive Control: CTAB (Cetyltrimethylammonium bromide) or Nisin.

-

Negative Control: PBS + DMSO only.

-

-

Measurement: Measure fluorescence (Ex 535 nm / Em 617 nm) every 5 minutes for 60 minutes using a plate reader.

-

Result: A rapid increase in fluorescence indicates membrane rupture (PI entering cell and binding DNA).

References

-

CLSI. (2024).[5][6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[1][2][5]

-

EUCAST. (2025). MIC Determination of Non-fastidious and Fastidious Organisms. European Committee on Antimicrobial Susceptibility Testing.[3][7][8]

-

Hurdle, J. G., et al. (2011). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. Nature Reviews Microbiology.

-

Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. szu.gov.cz [szu.gov.cz]

- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intertekinform.com [intertekinform.com]

- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 7. testinglab.com [testinglab.com]

- 8. MIC EUCAST [mic.eucast.org]

Cell-based assays involving 2-(4-Bromo-2-methylphenyl)propan-2-amine

Application Note & Protocol Guide

Topic: Initial Cellular Assay Framework for the Biological Characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine, a Novel Phenethylamine Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Structural Rationale for Investigation

The compound 2-(4-Bromo-2-methylphenyl)propan-2-amine is a synthetic molecule belonging to the broad class of β-phenethylamines. This structural class is of significant interest in medicinal chemistry and neuropharmacology due to the diverse biological activities of its members, which often target the central nervous system.[1] The core phenethylamine scaffold is the backbone for endogenous catecholamines like dopamine and norepinephrine, as well as a wide array of psychoactive compounds and therapeutic agents.[2]

While no specific biological activity has been documented for 2-(4-Bromo-2-methylphenyl)propan-2-amine in peer-reviewed literature, its structural features provide a compelling rationale for its investigation as a neuroactive compound:

-

Phenethylamine Core: Suggests potential interaction with monoamine systems.

-

4-Bromo & 2-Methyl Phenyl Substituents: Halogen and alkyl groups on the phenyl ring are known to modulate the affinity and selectivity of phenethylamines for various receptors and transporters.[3]

-

α,α-dimethyl Substitution: The presence of two methyl groups on the alpha carbon (the carbon adjacent to the nitrogen) can confer metabolic stability by sterically hindering enzymatic degradation, such as by monoamine oxidase (MAO), potentially leading to a longer duration of action.[1]

Given these characteristics, a logical starting point for characterizing this novel compound is to assess its activity at key targets for psychoactive phenethylamines: monoamine transporters and serotonin receptors. This guide provides a detailed framework and step-by-step protocols for an initial screening cascade to elucidate the compound's potential mechanism of action.

Proposed Investigative Workflow

The primary hypothesis is that the compound may act as a modulator of monoamine transporters (e.g., the dopamine transporter, DAT) or as a ligand for serotonin (5-HT) receptors, common targets for substituted phenethylamines.[4][5][6] The following workflow outlines a logical progression for initial cell-based screening.

Caption: Investigative workflow for a novel phenethylamine analog.

Protocol 1: Dopamine Transporter (DAT) Reuptake Inhibition Assay

Scientific Rationale: The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that controls dopamine homeostasis by mediating its reuptake from the synaptic cleft. Inhibition of DAT prolongs the action of dopamine and is a key mechanism for many stimulant drugs.[4][5] This assay directly measures the ability of the test compound to block the uptake of radiolabeled dopamine into cells engineered to express the human dopamine transporter (hDAT).

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably expressing hDAT cDNA.

-

Complete Culture Medium: Minimal Essential Medium (MEM), 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin.

-

Uptake Buffer: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM glucose, adjusted to pH 7.1.

-

Test Compound: 2-(4-Bromo-2-methylphenyl)propan-2-amine, dissolved in a suitable vehicle (e.g., DMSO) to make a 10 mM stock.

-

Reference Inhibitor: GBR 12909 or Cocaine (10 mM stock in DMSO).

-

Radioligand: [³H]-Dopamine ([³H]-DA).

-

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.

-

Scintillation Cocktail and Scintillation Counter.

-

24-well cell culture plates.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture HEK-293-hDAT cells in T-75 flasks with complete culture medium at 37°C in a humidified 5% CO₂ atmosphere.

-

One day prior to the assay, seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1.5 x 10⁵ cells/well).

-

-

Assay Preparation:

-

Prepare serial dilutions of the test compound and reference inhibitor in uptake buffer. A typical concentration range for an initial screen would be from 1 nM to 10 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).

-

Prepare the [³H]-DA working solution in uptake buffer to a final assay concentration of 20 nM.[4]

-

-

Reuptake Assay:

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash each well once with 500 µL of pre-warmed (37°C) uptake buffer.

-

Add 225 µL of uptake buffer containing the appropriate concentration of the test compound, reference inhibitor, or vehicle to each well.

-

Pre-incubate the plate at 37°C for 20 minutes.[4]

-

Initiate the uptake reaction by adding 25 µL of the [³H]-DA working solution to each well.

-

Incubate the plate at 37°C for exactly 5 minutes.[4]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 500 µL of ice-cold uptake buffer. This step is critical to remove extracellular radioligand.

-

Add 500 µL of 1% SDS lysis buffer to each well and incubate overnight at room temperature to ensure complete cell lysis.[4]

-

-

Quantification:

-

Transfer the lysate from each well into a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis & Hypothetical Results:

-

Total Uptake: CPM from vehicle-treated wells.

-

Non-specific Uptake: CPM from wells treated with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Specific Uptake: Total Uptake - Non-specific Uptake.

-

% Inhibition: (1 - (CPM_Compound - CPM_NonSpecific) / (CPM_Vehicle - CPM_NonSpecific)) * 100

-

Plot % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

| Compound | Target | Assay Type | Result (IC₅₀) |

| Test Compound | hDAT | [³H]-DA Reuptake | 125 nM |

| GBR 12909 (Control) | hDAT | [³H]-DA Reuptake | 15 nM |

Protocol 2: 5-HT₂ₐ Receptor Radioligand Binding Assay

Scientific Rationale: The serotonin 2A receptor (5-HT₂ₐR) is a G-protein coupled receptor and a primary target for many hallucinogenic phenethylamines.[6] Determining the binding affinity (Ki) of the test compound for this receptor is a crucial first step in evaluating its potential 5-HT₂ₐR-mediated activity. This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to the receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

-

Cell membranes prepared from the above cell line.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Test Compound: 2-(4-Bromo-2-methylphenyl)propan-2-amine (10 mM stock in DMSO).

-

Radioligand: [³H]-Ketanserin or [³H]-Spierone (a high-affinity 5-HT₂ₐR antagonist).

-

Non-specific Agent: Unlabeled Ketanserin or Mianserin (10 µM final concentration).

-

96-well filter plates (e.g., GF/B or GF/C filters).

-

Scintillation Counter.

Step-by-Step Protocol:

-

Membrane Preparation (Summary):

-

Grow cells to high density, harvest, and homogenize in ice-cold buffer.

-

Centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Determine the protein concentration of the final membrane preparation (e.g., using a BCA assay) and store at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, combine in the following order:

-

50 µL of binding buffer.

-

50 µL of test compound dilution (or vehicle for total binding, or 10 µM Ketanserin for non-specific binding).

-

50 µL of [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM).

-

50 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (or 37°C, depending on the established protocol) for 60-90 minutes to reach equilibrium.

-

-

Harvesting and Washing:

-

Harvest the contents of each well onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Rapidly wash the filters three times with 200 µL of ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well of the filter plate.

-

Seal the plate and count the radioactivity using a microplate scintillation counter.

-

Data Analysis & Hypothetical Results:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

| Compound | Target | Assay Type | Result (Ki) |

| Test Compound | h5-HT₂ₐR | [³H]-Ketanserin Binding | 85 nM |

| Ketanserin (Control) | h5-HT₂ₐR | [³H]-Ketanserin Binding | 2 nM |

Conclusion and Next Steps

This application note provides a foundational strategy for the initial characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine. The provided protocols for DAT reuptake and 5-HT₂ₐR binding assays serve as robust, validated methods to test the primary hypothesis that this novel compound interacts with key monoamine targets. The hypothetical results, showing moderate affinity for both DAT and 5-HT₂ₐR, would suggest a mixed pharmacological profile.

Subsequent steps should include:

-

Functional Assays: To determine if the compound acts as an agonist or antagonist at the 5-HT₂ₐ receptor (e.g., via a calcium flux assay).

-

Selectivity Profiling: Testing against other monoamine transporters (SERT, NET) and a broader panel of CNS receptors to understand its target selectivity.

-

In Vitro Toxicology: Assessing cytotoxicity in relevant cell lines (e.g., SH-SY5Y, HEK-293) to establish a therapeutic window.

By following a logical, hypothesis-driven workflow, researchers can efficiently elucidate the biological activity of novel compounds and pave the way for further drug development efforts.

References

-

Kim, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

-

Bunnelle, W. D., et al. (2014). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry. Available at: [Link]

-

Kim, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. Available at: [Link]

-

Lee, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

-

Ilie, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Glennon, R. A., et al. (1992). A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. Pharmacology Biochemistry and Behavior. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

Title: A Phased Approach to the In Vitro Characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine Analogs

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of novel 2-(4-Bromo-2-methylphenyl)propan-2-amine analogs, a class of substituted phenethylamines.[1][2] Given their structural similarity to known psychoactive compounds that interact with monoamine neurotransmitter systems, a systematic and multi-tiered testing cascade is essential for elucidating their pharmacological and toxicological profiles.[3][4] We present a logical workflow, beginning with fundamental cytotoxicity assessment to establish viable concentration ranges, followed by direct target engagement assays at monoamine transporters, functional validation of transporter inhibition, and concluding with an evaluation of metabolic stability. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that researchers can generate robust, interpretable, and self-validating data. This integrated approach is critical for early-stage drug discovery, candidate selection, and the safety assessment of novel chemical entities.

Introduction: The Scientific Imperative

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry and pharmacology, forming the core of numerous endogenous neurotransmitters and synthetic drugs.[2][5] Analogs of 2-(4-Bromo-2-methylphenyl)propan-2-amine belong to this broad class and are anticipated to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][6][7] These transporters are critical for regulating synaptic neurotransmitter levels, and their modulation is the primary mechanism of action for many antidepressants, stimulants, and drugs of abuse.[7][8][9]

Therefore, the initial characterization of novel analogs must be conducted systematically. A haphazard approach can lead to misleading results; for instance, observing a reduction in neurotransmitter uptake could be misinterpreted as potent transporter inhibition, when in reality, it may be an artifact of overt cytotoxicity. The phased workflow presented here is designed to de-risk such misinterpretations by building a profile for each analog from the ground up:

-

Cellular Viability: First, do no harm. We must identify the concentration range that is non-toxic to our cellular models.

-

Target Binding: Does the compound interact with its putative targets? We quantify the binding affinity for DAT, NET, and SERT.

-

Functional Activity: How does binding affect transporter function? We measure the inhibition of neurotransmitter reuptake.

-

Metabolic Fate: How stable is the compound in a metabolically active system? We assess its susceptibility to enzymatic degradation.

This structured evaluation provides a holistic in vitro signature for each compound, enabling informed decisions for further development or toxicological classification.

Overall Experimental Workflow

The following diagram illustrates the logical progression of experiments described in this guide. This cascade ensures that data from each stage informs the next, creating a robust and efficient characterization pathway.

Caption: Integrated workflow for in vitro characterization.

Part 1: Foundational Cytotoxicity Assessment

Scientific Rationale: The foundational step in characterizing any novel compound is to assess its general cytotoxicity. This is crucial for two reasons: First, it identifies a therapeutic or experimental window. Second, it ensures that any effects observed in subsequent, more specific assays are due to a targeted pharmacological interaction, not simply a consequence of cell death.[10] Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12][13] Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product.[13]

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format and should be optimized for the specific cell line used (e.g., SH-SY5Y human neuroblastoma cells are a relevant choice for neuroactive compounds).[10]

Materials:

-

Cell Culture Medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filtered.[11]

-

Solubilization Solution: e.g., DMSO or 10% SDS in 0.01 M HCl.

-

96-well clear, flat-bottom cell culture plates.

-

Test compounds dissolved in a suitable vehicle (e.g., DMSO), with the final vehicle concentration kept below 0.5%.[13]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1.5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[10][13]

-

Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include "vehicle control" wells (medium + vehicle) and "medium blank" wells (medium only, no cells).

-

Incubation: Incubate the plate for a relevant exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[11]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[13] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]

-

Data Analysis:

-

Subtract the average absorbance of the "medium blank" wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

Plot % Viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of metabolic activity).

-

Data Presentation: Example Cytotoxicity Data

| Compound ID | Analog Description | Cell Line | IC₅₀ (µM) |

| Ref-Cpd-01 | Parent Structure | SH-SY5Y | 45.2 |

| Analog-A | 3-fluoro substitution | SH-SY5Y | > 100 |

| Analog-B | N-methyl substitution | SH-SY5Y | 22.8 |

| Analog-C | 2-methyl to 2-chloro | SH-SY5Y | 8.7 |

Part 2: Primary Target Engagement via Radioligand Binding

Scientific Rationale: Once a non-toxic concentration range is established, the next logical step is to determine if the compounds directly interact with their hypothesized molecular targets: the monoamine transporters DAT, NET, and SERT. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.[14][15] The assay measures the ability of an unlabeled test compound to compete with and displace a known, high-affinity radiolabeled ligand from the transporter. The resulting data allows for the calculation of the inhibition constant (Kᵢ), a measure of the compound's binding affinity.[16]

Caption: Principle of radioligand displacement assay.

Protocol 2: Monoamine Transporter Radioligand Displacement Assay

This protocol describes a competitive inhibition assay using cell membranes prepared from HEK-293 cells stably expressing either human DAT, NET, or SERT.

Materials:

-

Membrane Preparations: hDAT, hNET, or hSERT membranes (commercially available).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands:

-

For DAT: [³H]WIN 35,428 (Kᴅ ~2-5 nM)

-

For NET: [³H]Nisoxetine (Kᴅ ~1-3 nM)

-

For SERT: [³H]Citalopram (Kᴅ ~1-2 nM)

-

-

Non-specific Binding Definers:

-

For DAT: 10 µM GBR 12909

-

For NET: 10 µM Desipramine

-

For SERT: 10 µM Fluoxetine

-

-

96-well Filter Plates: Glass fiber (GF/B or GF/C) plates, pre-treated with 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

-

Plate Setup: In a 96-well reaction plate, set up triplicate wells for:

-

Total Binding: Assay buffer + Radioligand + Vehicle.

-

Non-specific Binding (NSB): Assay buffer + Radioligand + High concentration of a known non-specific definer.

-

Competition: Assay buffer + Radioligand + Serial dilutions of the test analog.

-

-

Reagent Addition: Add reagents to the wells in the following order (final volume 200 µL):

-

100 µL of Assay Buffer (or buffer containing the test analog/NSB definer).

-

50 µL of Radioligand (diluted in assay buffer to a final concentration at or near its Kᴅ).

-

50 µL of Membrane Preparation (diluted in assay buffer to provide adequate signal, e.g., 5-15 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature (or 37°C, depending on the target) for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

For each test compound concentration, calculate the percent inhibition of specific binding.

-

Plot percent inhibition against the log concentration of the test compound to determine the IC₅₀.

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Data Presentation: Example Transporter Binding Affinities

| Compound ID | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity |

| Ref-Cpd-01 | 150 | 85 | 1250 | 8.3 |

| Analog-A | 98 | 60 | 2500 | 25.5 |

| Analog-B | 25 | 180 | 950 | 38.0 |

| Analog-C | 350 | 120 | 450 | 1.3 |

Part 3: Functional Activity via Neurotransmitter Uptake Inhibition